molecular formula C20H29N5 B4526856 3-[[4-[1-[(1-Methylimidazol-2-yl)methyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine

3-[[4-[1-[(1-Methylimidazol-2-yl)methyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine

Cat. No.: B4526856
M. Wt: 339.5 g/mol
InChI Key: MSEPUFNHFNKVIB-UHFFFAOYSA-N
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Description

3-[[4-[1-[(1-Methylimidazol-2-yl)methyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[1-[(1-Methylimidazol-2-yl)methyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the piperidine and pyrrolidine moieties. The final step involves the attachment of the 1-methylimidazol-2-ylmethyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process and ensuring consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[1-[(1-Methylimidazol-2-yl)methyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

3-[[4-[1-[(1-Methylimidazol-2-yl)methyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[[4-[1-[(1-Methylimidazol-2-yl)methyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, 3-[[4-[1-[(1-Methylimidazol-2-yl)methyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-[[4-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5/c1-23-12-8-22-20(23)16-25-11-6-19(15-25)18-4-9-24(10-5-18)14-17-3-2-7-21-13-17/h2-3,7-8,12-13,18-19H,4-6,9-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEPUFNHFNKVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCC(C2)C3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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